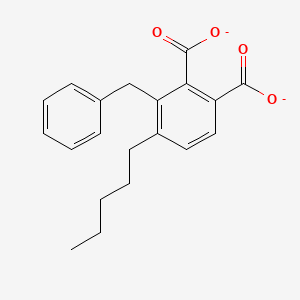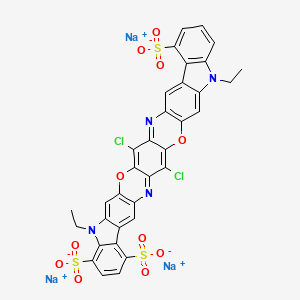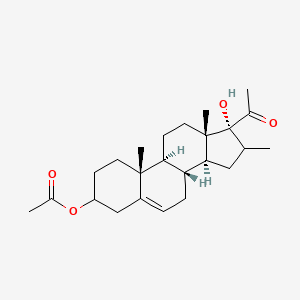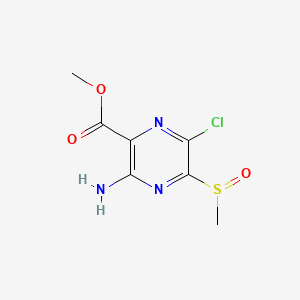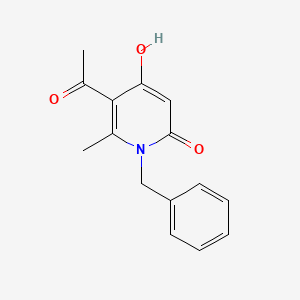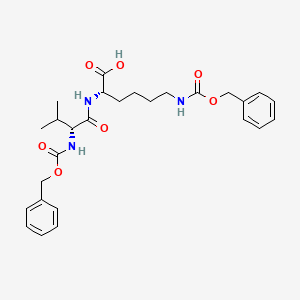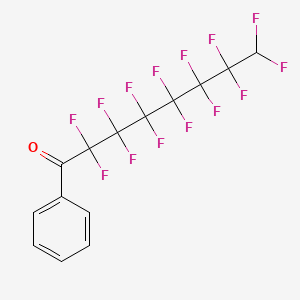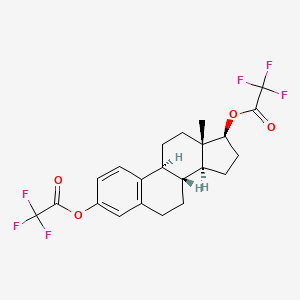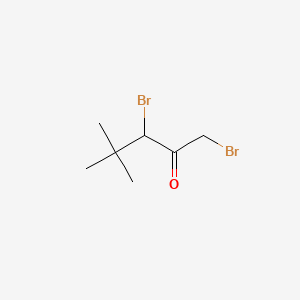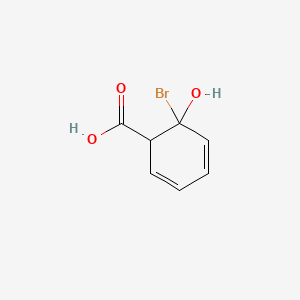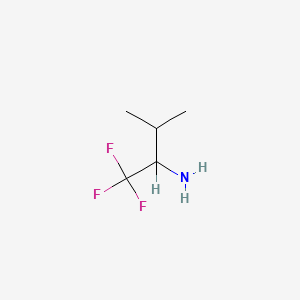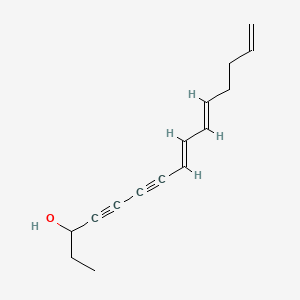
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol is a polyunsaturated alcohol with a unique structure characterized by multiple double and triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol typically involves multi-step organic reactions. One common method includes the use of halogenated intermediates and palladium-catalyzed coupling reactions. For instance, starting from a halogenated precursor, the compound can be synthesized through a series of coupling reactions, deprotection steps, and purification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism by which (8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB and MAPK .
Comparación Con Compuestos Similares
Similar Compounds
(8E,10E)-dodecadien-1-ol: A compound with a similar structure but shorter carbon chain, used as a pheromone in pest control.
(8E,10E,12Z)-octadecatrienoic acid: A polyunsaturated fatty acid with similar double bond configuration but different functional groups.
Uniqueness
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields .
Propiedades
Número CAS |
13028-53-0 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.308 |
Nombre IUPAC |
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol |
InChI |
InChI=1S/C15H18O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h3,7-10,15-16H,1,4-6H2,2H3/b8-7+,10-9+ |
Clave InChI |
PPECZXSSUPUVQR-XBLVEGMJSA-N |
SMILES |
CCC(C#CC#CC=CC=CCCC=C)O |
Sinónimos |
(8E,10E)-8,10,14-Pentadecatriene-4,6-diyn-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-diyl disulfate](/img/structure/B576413.png)
